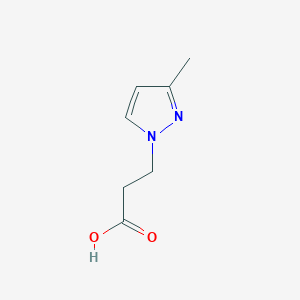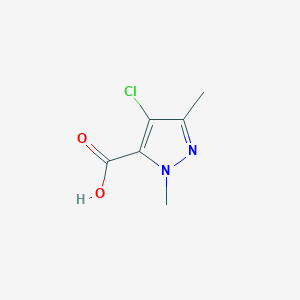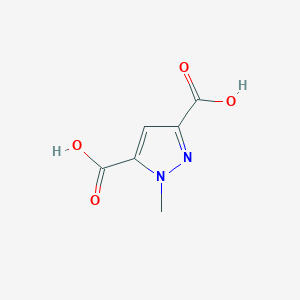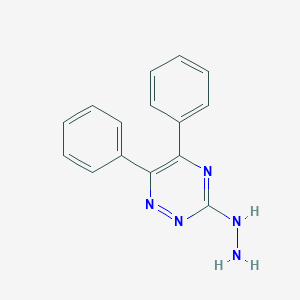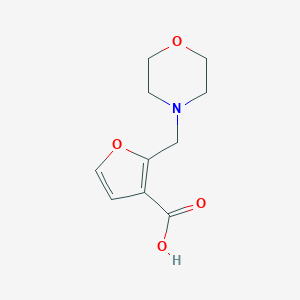![molecular formula C21H14F4N4O2 B187834 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5846-72-0](/img/structure/B187834.png)
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It can also inhibit the activity of enzymes involved in glucose metabolism, which can improve glucose tolerance. Additionally, it can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include the inhibition of cell growth and division, improved glucose tolerance, and neuroprotection. Studies have shown that this compound can inhibit the growth of cancer cells and improve glucose tolerance in diabetic animals. Additionally, it can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of enzymes and signaling pathways. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many future directions for research on 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, research can be conducted on its potential use in combination with other drugs for the treatment of various diseases. Finally, studies can be conducted on its potential as a diagnostic tool for the detection of cancer and other diseases.
Synthesemethoden
The synthesis of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multistep process. The first step involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form 2-chloro-5-methylbenzoic acid. The second step involves the reaction of 2-chloro-5-methylbenzoic acid with 4-fluoroaniline to form 5-(4-fluorophenyl)-2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide. The third step involves the reaction of 5-(4-fluorophenyl)-2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide with trifluoromethylpyrazole to form 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-diabetic properties and can improve glucose tolerance. Additionally, it has been found to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Eigenschaften
CAS-Nummer |
5846-72-0 |
|---|---|
Produktname |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Molekularformel |
C21H14F4N4O2 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H14F4N4O2/c1-11-2-7-17(30)15(8-11)27-20(31)16-10-19-26-14(12-3-5-13(22)6-4-12)9-18(21(23,24)25)29(19)28-16/h2-10,30H,1H3,(H,27,31) |
InChI-Schlüssel |
LMLIEECDZMACRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



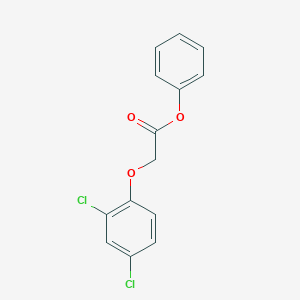
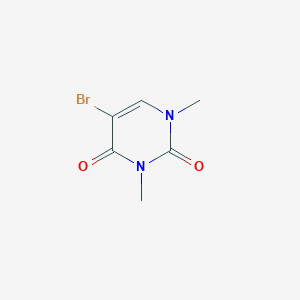
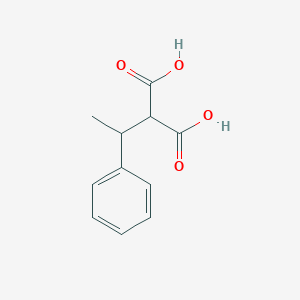

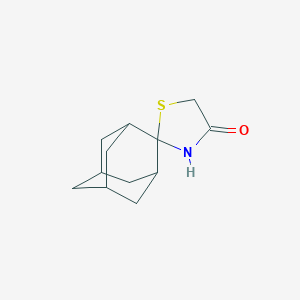

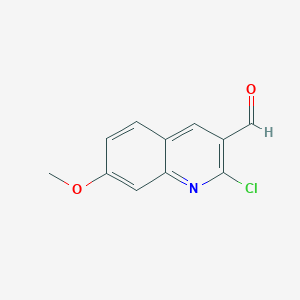
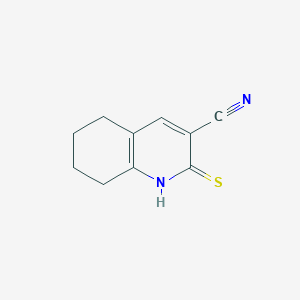
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
